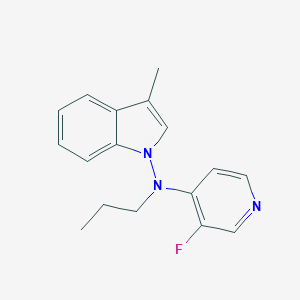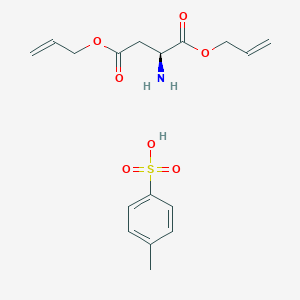
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of L-aspartic acid derivatives, including bis-allyl ester variants, typically involves the protection of the amino acid's carboxyl groups through esterification. For instance, L-aspartic acid can be converted into its bis(trimethylsilyl) ester form, serving as a precursor for further acylation to yield N-protected aspartic acids and dipeptides without racemization (A. Castaño & A. Echavarren, 1992). Similarly, aspartic acid side chain protection by allyl ester functions is facilitated through direct synthesis, optimized by papain catalysis, highlighting a route to synthesize protected aspartic acid intermediates efficiently (N. Xaus et al., 1990).
Aplicaciones Científicas De Investigación
CNS Function and Pathological States
L-Aspartic acid derivatives, including bis-allyl ester p-toluenesulfonate salts, are significant in the study of the human and mammalian central nervous system (CNS). They are associated with excitation mediation in the CNS and play a vital role in its function and the development of various pathological states. For example, antagonists of the N-methyl-D-aspartic (NMDA) acid receptor, found in aspartic acid derivatives, have pronounced anticonvulsive properties (Kulikov, Grigor’ev, & Ragulin, 1997).
Enzyme-Responsive Theranostic FRET Probe
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is utilized in the creation of enzyme-responsive theranostic fluorescence resonance energy transfer (FRET) probes. These probes, constructed on l-amino acid polymer nanoassemblies, have shown potential in live cell bioimaging in cancer cells. Such applications demonstrate the role of aspartic acid derivatives in advanced medical research and diagnostics (Saxena, Pradeep, & Jayakannan, 2019).
Synthesis of Aspartic Acid Derivatives
The synthesis of L-aspartic acid bis-allyl ester derivatives is an area of active research, with various methods developed for efficient production. These derivatives are crucial intermediates in peptide chemistry, enabling the synthesis of complex molecules with potential therapeutic applications. Techniques like chlorotrimethylsilane-mediated formation of ω-allyl esters of aspartic acids illustrate the versatility and utility of these compounds in synthetic chemistry (Belshaw, Mzengeza, & Lajoie, 1990).
Role in Polymer Synthesis
L-Aspartic acid derivatives, including bis-allyl ester p-toluenesulfonate salt, are used in the synthesis of biodegradable polymers. Such polymers have applications in drug delivery systems and regenerative medicine, demonstrating the importance of aspartic acid derivatives in the development of new biomaterials (Won, Chu, & Yu, 1996).
Propiedades
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMVHRLCZAUDM-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585063 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |
CAS RN |
125229-60-9 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
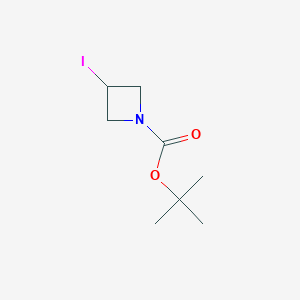
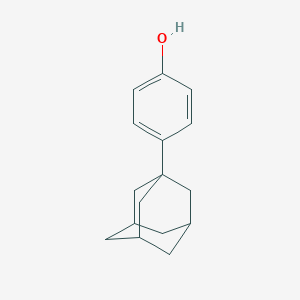
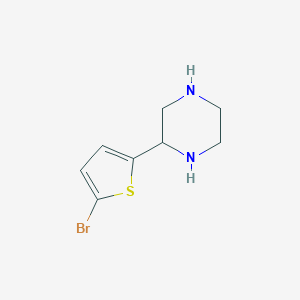
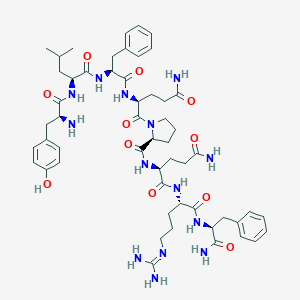
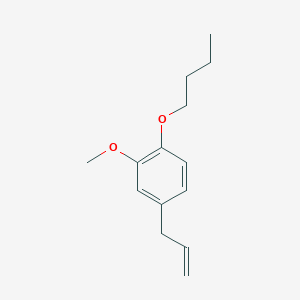


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
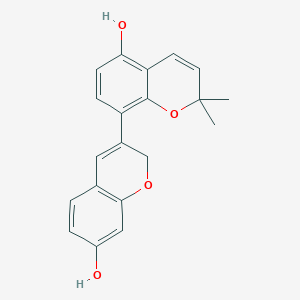
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
